Avoid confounding 5-HT3 blockade in 5-HT4 research. SDZ 205-557 hydrochloride is a selective, competitive 5-HT4 antagonist (pA2 7.4-7.5) with negligible 5-HT3 affinity, unlike Tropisetron. Key advantages: • High 5-HT4 selectivity, low 5-HT3 binding • Short in vivo half-life (23 min) for rapid return to baseline • HCl salt ensures aqueous solubility for buffer-based assays. Suited for GI/CNS functional studies, PK/PD, and behavioral experiments. Confirmed identity and purity for reproducible results.
SDZ 205-557 hydrochloride is a potent and surmountable antagonist of the serotonin 5-HT4 receptor, with a pA2 value of approximately 7.4–7.5 in functional assays. [REFS-1, REFS-2]. It also possesses a lower affinity for 5-HT3 receptors, while showing negligible interaction with a wide range of other targets, including 5-HT1, 5-HT2, adrenergic, and opioid receptors. [2]. This pharmacological profile makes it a valuable tool for isolating and studying 5-HT4 receptor-mediated pathways. The hydrochloride salt form is typically supplied to ensure stability and facilitate dissolution in aqueous buffers for experimental use.
Substituting SDZ 205-557 with more common, but less selective, 5-HT antagonists can compromise experimental outcomes. For instance, Tropisetron (ICS 205-930) is significantly more potent at 5-HT3 receptors than at 5-HT4 receptors, which would introduce confounding variables when studying 5-HT4-specific mechanisms. [1]. Furthermore, SDZ 205-557 possesses a distinct in vivo pharmacokinetic profile, including a significantly shorter duration of action compared to Tropisetron, making them non-interchangeable for studies requiring specific temporal control of receptor blockade. [2]. Using a highly selective 5-HT4 antagonist like GR 113808 may also be inappropriate if the research goal requires a compound with the specific potency (pA2 ~7.4) and kinetic profile of SDZ 205-557.
In a direct in vivo comparison in anesthetized micropigs, SDZ 205-557 demonstrated a significantly shorter duration of action than the common 5-HT3/weak 5-HT4 antagonist Tropisetron (ICS 205-930). [1]. The half-life for the inhibitory response of SDZ 205-557 was only 23 minutes, whereas Tropisetron's was 116 minutes, indicating a much more transient receptor blockade. [1].
| Evidence Dimension | In vivo half-life of inhibitory response |
| Target Compound Data | 23 minutes |
| Comparator Or Baseline | Tropisetron (ICS 205-930): 116 minutes |
| Quantified Difference | 5-fold shorter duration of action |
| Conditions | Blockade of 5-HT4-mediated tachycardia in anesthetized, vagotomized micropigs. |
This rapid reversibility is critical for experimental designs requiring precise temporal control or rapid washout of the antagonist effect.
SDZ 205-557 is a potent 5-HT4 antagonist, exhibiting a pA2 value of 7.4 in antagonizing 5-HT-induced responses in guinea pig ileum. [1]. This is contrasted with Tropisetron (ICS 205-930), which is characterized as a weak 5-HT4 antagonist but a much more potent 5-HT3 antagonist. [1]. Furthermore, binding assays confirmed that SDZ 205-557 has negligible affinity (pKD values below 5.6) for a wide panel of other receptors, including 5-HT1, 5-HT2, α1, α2, and μ-opiate receptors, ensuring minimal off-target effects in complex biological systems. [1].
| Evidence Dimension | Receptor Antagonist Potency (pA2) and Selectivity |
| Target Compound Data | pA2 of 7.4 at 5-HT4 receptors; pKD < 5.6 for other major receptors. |
| Comparator Or Baseline | Tropisetron (ICS 205-930) is a weak 5-HT4 antagonist but potent 5-HT3 antagonist. |
| Quantified Difference | Potent at 5-HT4 with high selectivity over other receptor classes, unlike the 5-HT3-preferring Tropisetron. |
| Conditions | Functional antagonism in guinea pig ileum; radioligand binding assays for selectivity panel. |
Procuring this compound allows for the specific interrogation of 5-HT4 receptor pathways without the confounding activity at 5-HT3 or other serotonin receptor subtypes that plagues less selective agents.
SDZ 205-557 is supplied as a hydrochloride salt, a common strategy in pharmaceutical chemistry to improve the aqueous solubility and stability of amine-containing compounds compared to their free base forms. This salt form facilitates the straightforward and reproducible preparation of stock solutions and final dilutions in physiological buffers used for in vitro and in vivo experiments.
| Evidence Dimension | Aqueous Solubility and Handling |
| Target Compound Data | Supplied as a hydrochloride salt, enhancing aqueous solubility. |
| Comparator Or Baseline | Corresponding free base form, which typically has lower aqueous solubility. |
| Quantified Difference | Qualitatively improved solubility and ease of handling for preparing experimental solutions. |
| Conditions | Standard laboratory preparation of aqueous solutions for biological assays. |
This formulation advantage simplifies experimental setup, reduces the need for potentially confounding co-solvents like DMSO, and improves the reliability and reproducibility of dosing.
The demonstrated short in vivo half-life of 23 minutes makes this compound the right choice for pharmacokinetic/pharmacodynamic (PK/PD) studies or behavioral experiments where a rapid return to baseline is required after the antagonist has been cleared. [1].
Given its defined potency at 5-HT4 receptors and significantly lower affinity for 5-HT3 receptors, SDZ 205-557 is well-suited for functional studies in tissues like the gastrointestinal tract or central nervous system to dissect 5-HT4-mediated effects without potent, confounding blockade of 5-HT3 receptors. [2].
As a hydrochloride salt with enhanced aqueous solubility, this compound is ideal for direct dissolution in physiological buffers for use in a range of in vitro applications, including cell-based assays, tissue bath experiments, and receptor binding studies, minimizing the use of organic solvents.